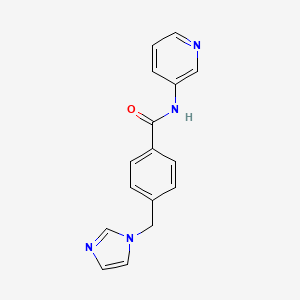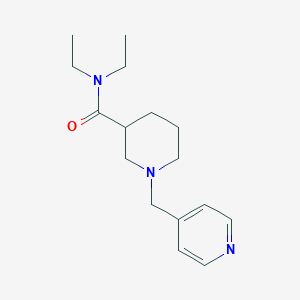![molecular formula C16H21N3O2 B5964947 1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B5964947.png)
1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol is a chemical compound with the molecular formula C19H24N4O2. It is also known as MPPE and is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
MPPE functions as a PDE5 inhibitor, which means that it inhibits the breakdown of cyclic guanosine monophosphate (cGMP) by PDE5. This results in increased levels of cGMP, which in turn leads to vasodilation and increased blood flow. MPPE has also been shown to inhibit the activity of other PDE enzymes, including PDE1 and PDE6.
Biochemical and Physiological Effects:
MPPE has been found to have a wide range of biochemical and physiological effects. It has been shown to improve vascular function, reduce inflammation, and modulate the activity of various enzymes and signaling pathways. MPPE has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPPE has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDE5, making it a valuable tool for studying the role of PDE5 in various biological processes. MPPE is also readily available and has a well-established synthesis method. However, there are also limitations to its use in laboratory experiments. MPPE may have off-target effects on other PDE enzymes, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on MPPE. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPPE has been shown to have neuroprotective effects and may be useful in slowing or preventing the progression of these diseases. Another area of interest is the development of more selective PDE5 inhibitors, which could have fewer off-target effects and be more effective in treating conditions such as erectile dysfunction and pulmonary hypertension. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPPE and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of MPPE involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)aniline with 2-(morpholin-4-yl)ethanol in the presence of a catalyst. The reaction proceeds via nucleophilic substitution and results in the formation of MPPE. This synthesis method has been optimized and is widely used in the production of MPPE.
Applications De Recherche Scientifique
MPPE has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. MPPE has also been found to modulate the activity of various enzymes and signaling pathways, making it a valuable tool for studying cellular processes.
Propriétés
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-18-11-15(10-17-18)13-2-4-14(5-3-13)16(20)12-19-6-8-21-9-7-19/h2-5,10-11,16,20H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQBBSNAZSORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
methanone](/img/structure/B5964880.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)

![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)


![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)
![5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B5964937.png)
![4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5964941.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5964950.png)